molecular formula C23H20O2Si B14196595 [(Furan-3-yl)methoxy](triphenyl)silane CAS No. 835632-80-9

[(Furan-3-yl)methoxy](triphenyl)silane

Cat. No.: B14196595
CAS No.: 835632-80-9
M. Wt: 356.5 g/mol
InChI Key: KADDUTOBGBGLHL-UHFFFAOYSA-N
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Description

(Furan-3-yl)methoxysilane is an organosilicon compound that features a furan ring attached to a triphenylsilane moiety via a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-3-yl)methoxysilane typically involves the reaction of furan-3-ylmethanol with triphenylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a methoxy intermediate, which then reacts with the triphenylchlorosilane to form the desired product. The reaction conditions generally include:

  • Solvent: Anhydrous tetrahydrofuran or dichloromethane
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for (Furan-3-yl)methoxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(Furan-3-yl)methoxysilane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The methoxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or amines in the presence of a base.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives

    Reduction: Tetrahydrofuran derivatives

    Substitution: Various substituted furan derivatives

Scientific Research Applications

(Furan-3-yl)methoxysilane has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: Potential use in the development of bioactive molecules due to the presence of the furan ring, which is known for its biological activity.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Furan-3-yl)methoxysilane largely depends on the specific application and the chemical environment

    Covalent Bond Formation: The silicon atom can form covalent bonds with other atoms or molecules, leading to the formation of new compounds.

    Non-Covalent Interactions: The furan ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

(Furan-3-yl)methoxysilane can be compared with other similar compounds, such as:

    Triphenylsilane: Lacks the furan ring and methoxy linker, making it less versatile in certain applications.

    (Furan-2-yl)methoxy(triphenyl)silane: Similar structure but with the furan ring attached at a different position, which can influence its reactivity and applications.

    (Thiophen-3-yl)methoxy(triphenyl)silane:

The uniqueness of (Furan-3-yl)methoxysilane lies in its combination of the furan ring, methoxy linker, and triphenylsilane moiety, which provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

835632-80-9

Molecular Formula

C23H20O2Si

Molecular Weight

356.5 g/mol

IUPAC Name

furan-3-ylmethoxy(triphenyl)silane

InChI

InChI=1S/C23H20O2Si/c1-4-10-21(11-5-1)26(22-12-6-2-7-13-22,23-14-8-3-9-15-23)25-19-20-16-17-24-18-20/h1-18H,19H2

InChI Key

KADDUTOBGBGLHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=COC=C4

Origin of Product

United States

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